molecular formula C16H12O5 B1677767 Physcion CAS No. 521-61-9

Physcion

Cat. No. B1677767
CAS RN: 521-61-9
M. Wt: 284.26 g/mol
InChI Key: FFWOKTFYGVYKIR-UHFFFAOYSA-N
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Description

Physcion is a major bioactive ingredient in traditional Chinese medicine, specifically in Radix et Rhizoma Rhei . It has an anthraquinone chemical structure and exhibits a variety of pharmacological activities including laxative, hepatoprotective, anti-inflammatory, anti-microbial, and anti-proliferative effects .


Synthesis Analysis

Physcion is one of the natural anthraquinones and its production via plant extraction limits its yield promotion and application . A pair of polyketide synthases (PKS) in emodin biosynthesis were used as probes to mine the potential O-methyltransferase (OMT) responsible for physcion biosynthesis . A distinct OMT (AcOMT) was identified with the ability to transfer a methyl group to C-6 hydroxyl of emodin to form physcion . Through introducing AcOMT, the de novo production of physcion was successfully obtained in Aspergillus nidulans .


Molecular Structure Analysis

Physcion is a dihydroxyanthraquinone that is 9,10-anthraquinone bearing hydroxy substituents at positions 1 and 8, a methoxy group at position 3, and a methyl group at position 6 . It has been widely isolated and characterized from both terrestrial and marine sources .

Scientific Research Applications

Anti-Cancer Properties and Mechanisms

Physcion has demonstrated significant anti-cancer activities through various mechanisms, including apoptosis induction, autophagy, and suppression of metastasis:

  • Induction of Apoptosis and Autophagy in Nasopharyngeal Carcinoma : Physcion induces caspase-dependent apoptosis and autophagy in nasopharyngeal carcinoma cells, involving ROS generation and disruption of the miR-27a/ZBTB10 axis, which leads to repression of transcription factor Sp1. This mechanism suggests Physcion's potential as a treatment option for human nasopharyngeal carcinoma (Pang et al., 2016).

  • Oxidative Stress-Mediated Mitochondrial Apoptosis in Breast Cancer : In breast cancer cells and animal models, Physcion exerts cytotoxic effects through oxidative stress-mediated mitochondrial apoptosis and immune response modulation, supporting its therapeutic potential against breast cancer (Zhang et al., 2021).

  • Suppression of Metastatic Potential in Colorectal Cancer : Physcion inhibits metastasis in colorectal cancer cells by suppressing the transcription factor SOX2 and affecting the epithelial-mesenchymal transition (EMT) process, indicating a novel therapeutic strategy for managing colorectal cancer metastasis (Han et al., 2015).

Plant Disease Management

Physcion has also been investigated for its application in plant disease management, showing efficacy against powdery mildew:

  • Control of Powdery Mildew in Barley : The compound enhances the expression of leaf-specific thionin in barley, contributing to localized resistance against powdery mildew. This action provides a basis for developing Physcion as a natural fungicide for agricultural applications (Ma et al., 2010).

Future Directions

While specific future directions for Physcion are not explicitly mentioned in the search results, it’s clear that modern physics is an exciting and rapidly progressing field, prompting significant shifts in how we teach physics across all educational levels . This could potentially impact the study and application of Physcion in the future.

properties

IUPAC Name

1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWOKTFYGVYKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200101
Record name Physcione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physcione

CAS RN

521-61-9
Record name Physcion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Physcione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physcion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251670
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Physcione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dihydroxy-3-methoxy-6-methylanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHYSCIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PT94IV61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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